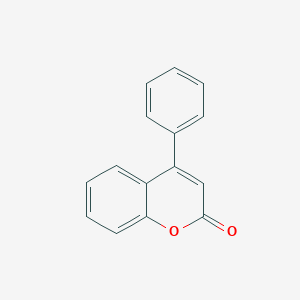![molecular formula C12H9NO3 B096009 4-NITRO-[1,1'-BIPHENYL]-3-OL CAS No. 18062-89-0](/img/structure/B96009.png)
4-NITRO-[1,1'-BIPHENYL]-3-OL
Übersicht
Beschreibung
(1,1’-Biphenyl)-3-ol, 4-nitro- is an organic compound with the molecular formula C12H9NO2. It is also known by other names such as 4-Nitrobiphenyl and 4-Nitrodiphenyl . This compound is characterized by a biphenyl structure with a hydroxyl group at the 3-position and a nitro group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-ol, 4-nitro- typically involves the nitration of biphenyl compounds. One common method is the nitration of biphenyl using nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .
Industrial Production Methods
Industrial production of (1,1’-Biphenyl)-3-ol, 4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(1,1’-Biphenyl)-3-ol, 4-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products Formed
Reduction: 4-Aminobiphenyl
Oxidation: 4-Nitrobenzophenone
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1,1’-Biphenyl)-3-ol, 4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1,1’-Biphenyl)-3-ol, 4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobiphenyl: Similar structure but lacks the hydroxyl group at the 3-position.
4-Nitrodiphenylamine: Contains an amino group instead of a hydroxyl group.
4-Nitrobenzophenone: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(1,1’-Biphenyl)-3-ol, 4-nitro- is unique due to the presence of both a hydroxyl group and a nitro group on the biphenyl structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
18062-89-0 |
|---|---|
Molekularformel |
C12H9NO3 |
Molekulargewicht |
215.2 g/mol |
IUPAC-Name |
2-nitro-5-phenylphenol |
InChI |
InChI=1S/C12H9NO3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H |
InChI-Schlüssel |
HYPKGPVDQYUOSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Key on ui other cas no. |
18062-89-0 |
Löslichkeit |
1.39e-04 M |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

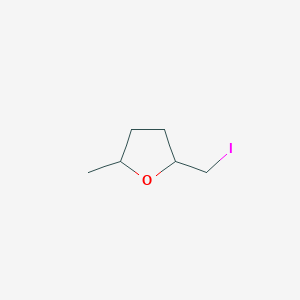
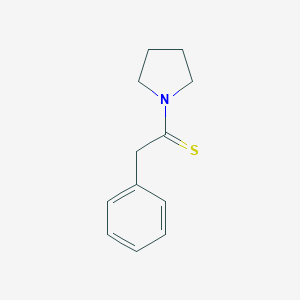

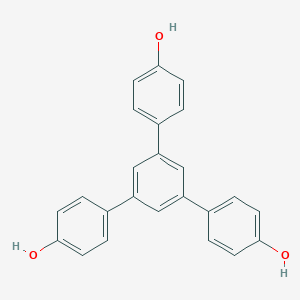
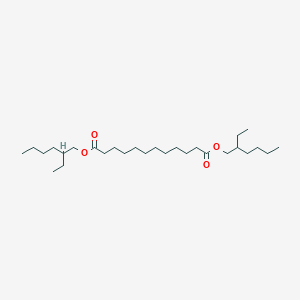
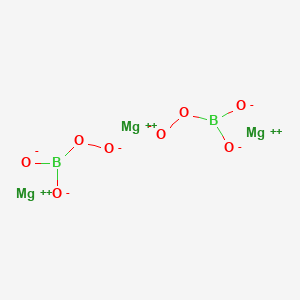
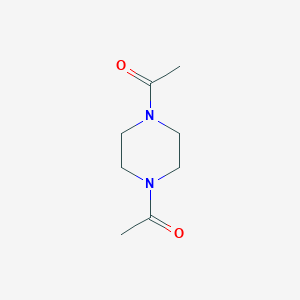
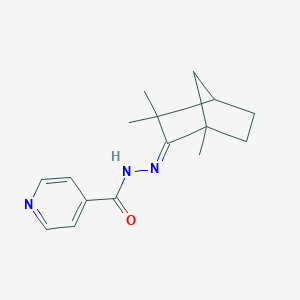

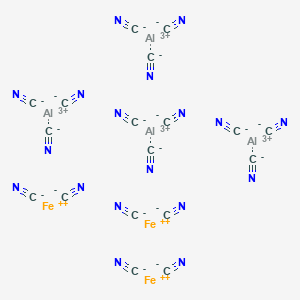
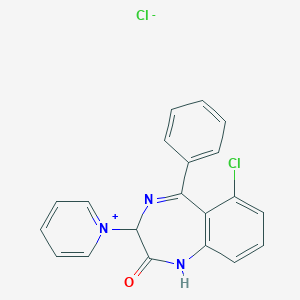
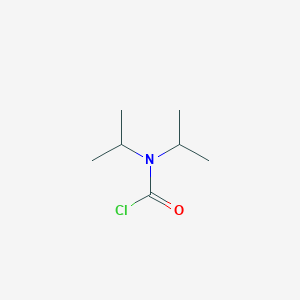
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
